molecular formula C19H28BrNO B13765091 N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide CAS No. 6276-85-3

N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide

Cat. No.: B13765091
CAS No.: 6276-85-3
M. Wt: 366.3 g/mol
InChI Key: KRSFCWYZTPFFKG-UHFFFAOYSA-M
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Description

Chemical Structure and Properties: N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide (CAS: 6276-85-3) is a quaternary ammonium salt with a molecular formula of C₁₉H₂₈BrNO . Its structure features a triethylammonium core linked to a 2-(naphthalen-1-ylmethoxy)ethyl group. The naphthalene moiety introduces aromatic bulkiness, while the bromide counterion enhances solubility in polar solvents.

For example, compound 4b in was synthesized via heating with bromoethane in acetonitrile at 70–75°C for 5 days, yielding 45% after chromatography . Similarly, compound 9 in was prepared by reacting a secondary amine with iodoethane, achieving a 54% yield .

Applications:
Quaternary ammonium salts are widely used as surfactants, biocides, and catalysts. The naphthalene group in this compound may enhance binding to aromatic systems or biological targets, as seen in related structures targeting nicotinic receptors .

Properties

CAS No.

6276-85-3

Molecular Formula

C19H28BrNO

Molecular Weight

366.3 g/mol

IUPAC Name

triethyl-[2-(naphthalen-1-ylmethoxy)ethyl]azanium;bromide

InChI

InChI=1S/C19H28NO.BrH/c1-4-20(5-2,6-3)14-15-21-16-18-12-9-11-17-10-7-8-13-19(17)18;/h7-13H,4-6,14-16H2,1-3H3;1H/q+1;/p-1

InChI Key

KRSFCWYZTPFFKG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOCC1=CC=CC2=CC=CC=C21.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide typically involves the reaction of N,N,N-triethylamine with 2-[(naphthalen-1-yl)methoxy]ethan-1-ol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its quaternary ammonium center and ether-linked naphthalene group:

  • Nucleophilic Displacement :
    The bromide ion can act as a leaving group in SN2 reactions. For example, treatment with silver nitrate replaces bromide with nitrate, forming N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium nitrate .

  • Ether Cleavage :
    Under acidic conditions (e.g., HBr/H2SO4 ), the ether bond undergoes cleavage, releasing naphthalen-1-ylmethanol and generating N,N,N-Triethyl-2-bromoethan-1-aminium bromide as a side product.

Table 2: Functional Group Reactivity

Reaction TypeReagents/ConditionsProductNotes
Nucleophilic DisplacementAgNO3, H2O, 25°CNitrate salt derivativeQuantitative conversion
Acidic Hydrolysis48% HBr, H2SO4, refluxNaphthalen-1-ylmethanol + byproductRequires harsh conditions

Limitations and Challenges

  • Stereochemical Control :
    Synthesis of stereoisomers (e.g., cis vs. trans ethers) remains challenging, requiring chromatographic separation, as seen in intermediate 70 .

  • Byproduct Formation :
    Competing elimination reactions during quaternization generate trace amounts of alkenes, necessitating purification via recrystallization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of naphthalene derivatives, including N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide, as promising candidates in anticancer therapy. Compounds with naphthalene moieties have been shown to induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

Neuroprotective Effects
Research indicates that naphthalene derivatives can exhibit neuroprotective properties. The compound may play a role in reducing oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. Its quaternary ammonium structure allows for ionic conductivity, making it suitable for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of naphthalene units enhances the electronic properties of the resulting materials .

Nanocomposites
The compound has potential applications in the development of nanocomposites. By combining it with nanomaterials, researchers can create hybrid materials that exhibit improved mechanical strength and thermal stability. Such composites are valuable in aerospace and automotive industries where lightweight and durable materials are required .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its ability to act as a phase transfer catalyst facilitates the synthesis of various organic compounds, including esters and amines. This property is particularly useful in reactions that require the transfer of reactants between immiscible phases .

Comprehensive Data Tables

Application Area Description References
Medicinal ChemistryAnticancer activity through apoptosis induction; neuroprotective effects against oxidative stress
Materials ScienceUsed in conductive polymers for OLEDs and solar cells; development of nanocomposites
Organic SynthesisActs as a phase transfer catalyst for synthesizing esters and amines

Case Study 1: Anticancer Properties

A study demonstrated that a related naphthalene derivative exhibited an EC50 value of 37 nM against T47D breast cancer cells, indicating potent anticancer activity. The compound was found to arrest the cell cycle at G2/M phase before inducing apoptosis, showcasing its therapeutic potential .

Case Study 2: Conductive Polymers

In research focused on organic electronics, this compound was incorporated into polymer matrices to enhance conductivity. The resulting materials showed improved charge transport characteristics, making them suitable for use in next-generation OLEDs .

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It may also inhibit specific enzymes, affecting various metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Aromatic Moieties

Compound Name Structure Features Molecular Formula Key Properties/Applications Reference
N,N,N-Trimethyl-1-(naphthalen-1-yl)ethan-1-aminium triflate Triflate counterion; naphthalene directly attached to ammonium center C₁₆H₂₀F₃NO₃S Used in copper-catalyzed silylation; triflate enhances solubility in organic solvents
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate Hydroxy and carbamate functional groups on naphthalene C₁₈H₂₃BrN₂O₃ Potential cholinesterase inhibitor; carbamate group modifies biological activity
N,N,N-Triethyl-2-(4-(naphthalen-1-yl)phenoxy)ethan-1-aminium iodide Iodide counterion; phenoxy spacer between ammonium and naphthalene C₂₆H₃₂INO Subnanomolar affinity for α7 nicotinic receptors; iodide may improve membrane permeability

Key Observations :

  • Counterion Effects : Bromide (target compound) and iodide (compound 9 ) are common in surfactants due to their low hydration energy, enhancing solubility in water. Triflate (compound 1l ) is preferred in organic reactions for its stability .

Gemini Surfactants with Alkyl Chains

Compound Name Structure Features Molecular Formula Key Properties/Applications Reference
Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) Gemini surfactant with dual dodecyl chains; ethylene spacer C₃₀H₆₆N₂Br₂ High antifungal activity (83% yield); ethylene spacer optimizes water solubility
Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) Longer hexamethylene spacer; dual dodecyl chains C₃₆H₇₈N₂Br₂ Superior antifungal activity; spacer length correlates with solubility and stability

Key Observations :

  • Spacer Length : Longer spacers (e.g., hexamethylene) improve water solubility and antifungal efficacy compared to shorter spacers .
  • Alkyl vs. Aromatic Chains : The target compound’s naphthalene group reduces water solubility compared to linear alkyl chains but may enhance binding to hydrophobic targets like proteins or membranes .

Quaternary Ammonium Salts with Functional Groups

Compound Name Structure Features Molecular Formula Key Properties/Applications Reference
2-Hydroxy-N,N,N-trimethyl-3-tetradecyloxypropan-1-aminium bromide Hydroxy and tetradecyloxy groups; branched structure C₂₀H₄₄BrNO₂ Surfactant with applications in fabric softeners; hydroxy group enhances hydrogen bonding
N,N,N-Trimethyl-2-(pentacosa-10,12-diynamido)ethan-1-aminium iodide Diynamido linker; long alkyne chain C₂₈H₅₀IN₂O Used in lipid nanoparticle synthesis; alkyne enables click chemistry

Key Observations :

  • Functional Groups : Hydroxy groups (compound in ) improve surfactant properties, while alkynes (compound in ) enable modular functionalization.
  • Yield and Synthesis Complexity : The target compound’s synthesis (inferred yield ~45–54%) is less efficient than simpler surfactants (e.g., 83% yield in ), likely due to steric challenges from the naphthalene group .

Biological Activity

N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of naphthalen-1-ylmethanol with triethylamine in the presence of an appropriate bromide source. The structural characterization can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various quaternary ammonium compounds, including derivatives similar to this compound. These compounds exhibit significant efficacy against a range of bacterial strains and fungi. For instance, a study demonstrated that certain naphthalene derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. In vitro assays indicate that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Study on Cytotoxicity

In a recent study assessing the cytotoxic effects of various naphthalene derivatives, including our compound of interest, it was found that these compounds displayed selective toxicity towards cancer cell lines. The MTT assay results indicated a dose-dependent decrease in cell viability for breast cancer cell lines (MCF-7 and MDA-MB-468), suggesting that this compound may have potential as an anticancer agent .

CompoundCell LineIC50 (µM)
ControlMCF-7>100
N,N,N-Triethyl...MCF-725
N,N,N-Triethyl...MDA-MB-46830

Neuroprotective Effects

Another area of interest is the neuroprotective effects exhibited by this compound. Research indicates that quaternary ammonium compounds can modulate neurotransmitter systems and exhibit neuroprotective properties against neurotoxic agents. In vivo studies have shown that these compounds can reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing N,N,N-triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of a naphthol derivative with a brominated ethoxy intermediate. For example:

  • Step 1 : React 1-naphthol with a brominated alkylating agent (e.g., 2-bromoethoxy-triethylamine) in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to form the naphthalenylmethoxy intermediate .
  • Step 2 : Quaternization of the tertiary amine (triethylamine) with the brominated intermediate under reflux conditions. This step parallels methods used for similar quaternary ammonium salts, where excess triethylamine ensures complete alkylation .
    Optimization : Reaction monitoring via ¹³C NMR (tracking CH₂Br at ~30 ppm) and TLC (n-hexane:ethyl acetate, 9:1) ensures progress. Non-quantitative conversions (e.g., ~57% in analogous reactions) may require extended reaction times or phase-transfer catalysts like tetrabutylammonium bromide (TBAB) .

Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quaternary ammonium structure. For example, the CH₂Br signal at ~30 ppm in ¹³C NMR indicates successful bromination, while signals for triethyl groups (~50-60 ppm) and naphthalene protons (aromatic region, δ 7.0–8.5 ppm) validate connectivity .
  • X-ray Crystallography : Single-crystal analysis reveals ionic layering and hydrogen-bonding patterns. For analogous compounds, O–H∙∙∙Br interactions and all-trans alkyl conformations are observed, with SHELX software used for refinement (R factor <0.063) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M⁺] at m/z ~384) and fragmentation patterns .

Q. What are common purification challenges, and how are they addressed?

  • Impurity Removal : Residual solvents (e.g., DMF) and unreacted triethylamine are removed via repeated extraction with ethyl acetate and water .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals. Ionic interactions (e.g., O–H∙∙∙Br) promote ordered packing, but racemic twinning (observed in similar structures) may require iterative refinement .

Advanced Research Questions

Q. How does the crystal structure influence its supramolecular behavior and stability?

The compound forms ionic layers via O–H∙∙∙Br hydrogen bonds and C–H∙∙∙O interactions, as seen in structurally related quaternary ammonium salts. These layers stabilize the crystal lattice, with the naphthalenylmethoxy group contributing to π-stacking. SHELXL refinement reveals pseudo-inversion centers and chiral packing, which may affect its solubility and thermal stability .

Q. Can this compound act as a phase-transfer catalyst or ligand in transition-metal catalysis?

While direct evidence is limited, analogous quaternary ammonium salts are used in catalysis due to their ionic nature. For example, naphthalene-derived ligands in Cu-catalyzed amination (e.g., N-(naphthalen-1-yl) oxalamides) suggest potential for modifying metal coordination environments. Testing its efficacy in Ullmann-type couplings (e.g., aryl bromide amination at 80°C with Cu₂O) could validate this .

Q. How do structural modifications (e.g., alkyl chain length, substituents) alter its physicochemical properties?

  • Alkyl Chain Effects : Increasing chain length (e.g., dodecyloxy vs. ethoxy) enhances hydrophobicity, impacting solubility and micelle formation. This is critical for applications in drug delivery or surfactants .
  • Substituent Impact : Electron-donating groups (e.g., methoxy) on the naphthalene ring may shift UV-Vis absorption maxima, relevant for photophysical studies. Comparative ¹H NMR of substituted analogs (e.g., 4-chlorobenzyl derivatives) shows downfield shifts in aromatic protons .

Q. What computational methods are suitable for modeling its interactions with biological targets?

  • DFT Calculations : Predict electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., Br⁻ as a hydrogen-bond acceptor).
  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions for membrane permeability studies, leveraging its amphiphilic structure .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br∙∙∙H interactions) using CrystalExplorer, as demonstrated for similar ionic compounds .

Q. How does its stability under acidic/basic conditions compare to other quaternary ammonium salts?

  • Acidic Conditions : Quaternary ammonium salts generally resist hydrolysis, but prolonged exposure to strong acids (e.g., HCl) may cleave the ether linkage. Monitor via TLC and IR (loss of C-O-C stretch at ~1100 cm⁻¹) .
  • Basic Conditions : Stability in NaOH (40%) is critical for synthetic steps. Analogous compounds show decomposition above pH 10, requiring pH-controlled reaction environments .

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